molecular formula C10H11NS B134355 Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) CAS No. 154775-95-8

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI)

Cat. No.: B134355
CAS No.: 154775-95-8
M. Wt: 177.27 g/mol
InChI Key: COUCHLIZNRTVGR-UHFFFAOYSA-N
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Description

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an allyl group at the second position and a dihydro structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3-dihydro-1,3-benzothiazole
  • 2-Phenyl-2,3-dihydro-1,3-benzothiazole
  • 2-Ethyl-2,3-dihydro-1,3-benzothiazole

Uniqueness

Benzothiazole, 2,3-dihydro-2-(2-propenyl)-(9CI) is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .

Properties

CAS No.

154775-95-8

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2

InChI Key

COUCHLIZNRTVGR-UHFFFAOYSA-N

SMILES

C=CCC1NC2=CC=CC=C2S1

Canonical SMILES

C=CCC1NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI)

Origin of Product

United States

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